Lyofolic acid
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Overview
Description
Lyofolic acid is a bioactive chemical.
Scientific Research Applications
Anti-inflammatory Effects
Lyofolic acid exhibits significant anti-inflammatory effects. Research by Feng et al. (2011) demonstrated that folic acid can inhibit lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages. This was achieved through the suppression of MAPKs and NF-κB activation, leading to decreased production of nitric oxide, TNF-α, and IL-1β, and lowered mRNA levels of inducible nitric oxide synthase, TNF-α, and IL-1β (Feng, Zhou, Xia, & Ma, 2011).
Structural Analysis
The X-ray structure of lyofoligenic acid, which is closely related to this compound, was determined by Sakakibara et al. (1975). The study established its structure as 3α,24,25-trihydroxy-9(10 → 19)-abeo-lanost-5(10)-en-32-oic acid, providing valuable insights into its chemical properties and potential applications (Sakakibara, Hotta, Yasue, Iitaka, & Yamazaki, 1975).
Application in DNA Research
This compound has utility in DNA research. A study conducted by Clark et al. (2009) on Spodoptera frugiperda (fall armyworm) showed that lyophilization yields high-quality DNA suitable for AFLP genetic studies. This indicates the potential of this compound in preserving and preparing samples for advanced genetic analysis (Clark, Isenhour, Skoda, Molina-Ochoa, Gianni, & Foster, 2009).
Gastroprotective Activity
Punicalagin and Lafoensia pacari (containing this compound) show gastroprotective activities. A study by Chaibub et al. (2020) revealed that these compounds can reduce gastric secretion and total acidity, as well as gastric damage in mice models. This suggests a potential therapeutic application of this compound in treating gastric ailments (Chaibub, Martins, de Paula, Santos, Costa, & Bara, 2020).
Biochemical and Clinical Effects
Roffman et al. (2017) investigated the effects of l-methylfolate in schizophrenia. Their study highlighted that l-methylfolate supplementation led to improvements in plasma methylfolate levels and certain schizophrenia symptoms, indicating a possible biochemical application of this compound in clinical settings (Roffman, Petruzzi, Tanner, Brown, Eryilmaz, Ho, Giegold, Silverstein, Bottiglieri, Manoach, Smoller, Henderson, & Goff, 2017).
Stability in Food Analysis
The stability of this compound in food analysis was studied by Vahteristo et al. (1996). They conducted the third EU MAT intercomparison study on food folate analysis using HPLC procedures, highlighting the importance of this compound in nutritional and food chemistry research (Vahteristo, Finglas, Witthöft, Wigertz, Seale, & Froidmont-Görtz, 1996).
Properties
CAS No. |
11076-68-9 |
---|---|
Molecular Formula |
C38H62O11 |
Molecular Weight |
694.903 |
IUPAC Name |
9,19-Cyclolanostan-30-oic acid, 3-((6-O-acetyl-beta-D-glucopyranosyl)oxy)-24,25-dihydroxy-, (3alpha,24R)- |
InChI |
InChI=1S/C38H62O11/c1-20(8-11-26(40)34(5,6)46)22-12-15-38(32(44)45)25-10-9-24-33(3,4)27(13-14-36(24)19-37(25,36)17-16-35(22,38)7)49-31-30(43)29(42)28(41)23(48-31)18-47-21(2)39/h20,22-31,40-43,46H,8-19H2,1-7H3,(H,44,45)/t20-,22-,23-,24+,25-,26-,27-,28-,29+,30-,31+,35-,36-,37?,38+/m1/s1 |
InChI Key |
GCXHJBYTRHDYPF-WFOZGNFGSA-N |
SMILES |
CC1(C)[C@H](O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O2)O)O)O)CC[C@]3(C4)C54CC[C@]6(C)[C@@H]([C@H](C)CC[C@@H](O)C(C)(O)C)CC[C@](C(O)=O)6[C@]5([H])CC[C@@]13[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lyofolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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